molecular formula C9H10ClN3 B11902822 6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine

6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11902822
M. Wt: 195.65 g/mol
InChI Key: VHPVDNNVUNDXNX-UHFFFAOYSA-N
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Description

6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 6th position and three methyl groups at the 2nd, 4th, and 7th positions on the pyrrolo[2,3-d]pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between diethyl malonate and allyl bromide followed by cyclization with amidine can yield the desired pyrrolo[2,3-d]pyrimidine ring . Another approach involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust method for preparing pyrrolo[2,3-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

6-chloro-2,4,7-trimethylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C9H10ClN3/c1-5-7-4-8(10)13(3)9(7)12-6(2)11-5/h4H,1-3H3

InChI Key

VHPVDNNVUNDXNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(N(C2=NC(=N1)C)C)Cl

Origin of Product

United States

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